Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog
1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene exhibits a higher molecular weight and significantly increased lipophilicity compared to its des-methyl analog, 1-Bromo-3-chloro-4-(methylthio)benzene. The addition of a single methyl group increases the molecular weight from 237.55 g/mol to 251.57 g/mol [1], and the computed XLogP3 value is 4.1 [2]. While a direct experimental logP for the des-methyl analog is not readily available, the difference in substituents (methyl vs. hydrogen) is known to increase lipophilicity, a critical parameter for membrane permeability in drug design.
| Evidence Dimension | Molecular Weight (g/mol) and Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 251.57 g/mol [1]; XLogP3: 4.1 [2] |
| Comparator Or Baseline | 1-Bromo-3-chloro-4-(methylthio)benzene (CAS 101084-82-6) with 237.55 g/mol |
| Quantified Difference | ΔMW = +14.02 g/mol; Increased lipophilicity (class inference) |
| Conditions | Physicochemical property comparison |
Why This Matters
This quantifiable difference in molecular weight and inferred lipophilicity directly impacts downstream applications, as the higher lipophilicity of the methylated compound may confer superior membrane permeability and altered pharmacokinetic properties in medicinal chemistry programs.
- [1] Hoelzel Biotech. (n.d.). 1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene. View Source
- [2] KuuJia. (n.d.). Cas no 1809168-68-0 (1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene). View Source
